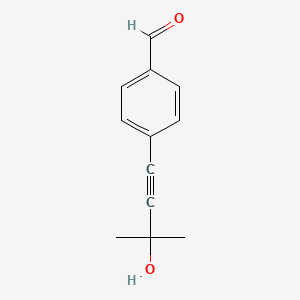

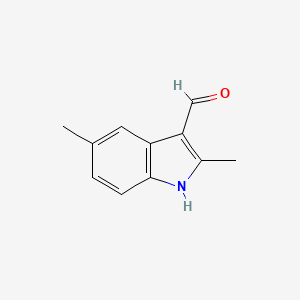

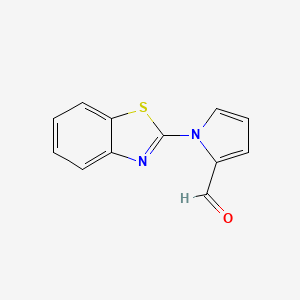

4-(3-羟基-3-甲基丁-1-炔-1-基)苯甲醛

描述

Synthesis Analysis

The synthesis of benzaldehyde derivatives is a common theme in the provided papers. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one from benzaldehyde is described, with a focus on photochemical and acid-catalyzed rearrangements . Another paper discusses the synthesis of α-(hydroxymethyl)benzaldehyde derivatives through a Diels–Alder/retro-Diels–Alder process . Additionally, selective deprotection techniques to yield 4-(alkoxysilyl)benzaldehydes are outlined, which are then used to synthesize porphyrin derivatives . These methods could potentially be adapted for the synthesis of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde.

Molecular Structure Analysis

The structural analysis of benzaldehyde derivatives is crucial for understanding their chemical behavior. One paper provides detailed crystallographic data for a complex benzaldehyde derivative, which could serve as a model for predicting the structure of similar compounds . The use of spectroscopic techniques such as NMR, UV–VIS, and IR to confirm the structures of azo-benzoic acids and their precursors is also reported . These techniques could be applied to analyze the molecular structure of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde.

Chemical Reactions Analysis

The papers describe various chemical reactions involving benzaldehyde derivatives. For example, the photochemical and acid-catalyzed rearrangements of a trimethylsilyl-substituted cyclohexadienone are detailed, including the formation of phenols and cyclopentenones . The Diels–Alder synthesis mentioned earlier also involves decarbonylation reactions . These reactions provide a basis for understanding how 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde might behave under similar conditions.

Physical and Chemical Properties Analysis

While the papers do not directly address the physical and chemical properties of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde, they do provide insights into related compounds. For instance, the synthesis and properties of porphyrin derivatives with alkoxysilyl groups are discussed, including their application in creating hybrid materials with high surface areas . The regioselective protection of hydroxyl groups in dihydroxy-benzaldehyde is also explored, which is relevant to the functional groups present in the compound of interest .

科学研究应用

植物毒性和植物病理学

- 植物病害中的植物毒性代谢物:一项研究鉴定出一种植物毒性代谢物,在葡萄藤病原体 Eutypa lata 的液体培养物中,其结构特征为 4-羟基-3-(3-甲基丁-3-烯-1-炔基)苯甲醛(尤蒂平)。该化合物存在于病株的汁液和花序中,但不存在于健康材料中 (Tey-Rulh 等,1991 年)。

药学和生物学研究

- 对人受体的结合亲和力:涉及真菌 Eurotium repens 的研究导致分离出对人类阿片类和类大麻素受体具有显着结合亲和力的苯甲基衍生物。这项研究强调了此类化合物在精神活性研究中的重要性 (Gao 等,2011 年)。

- 2-羟基酮的酶促合成:苯甲醛裂合酶和苯甲酰甲酸脱羧酶用于催化脂肪族醛的不对称连接,产生对映体富集的 2-羟基酮。该工艺表现出高转化率和对映选择性 (María 等,2007 年)。

化学合成和表征

- 苯衍生物的合成:一项研究重点是合成含有异戊二烯单元的化合物,探索了苯甲醛与各种金属盐之间的反应。这项工作有助于理解有机化学中羟基酸和内酯的合成 (Cainelli 等,1973 年)。

- 聚合金属配合物的催化研究:关于由二价过渡金属离子与苯甲酮和苯乙酮衍生物衍生的聚合金属配合物的合成和表征的研究突出了它们在苯甲醛衍生物的氧化中的应用 (Ingole 等,2013 年)。

生物化学和分子生物学

- 抑制致癌物的代谢:一项研究发现苯甲醛抑制了烟草特异性亚硝胺的代谢,表明其作为某些致癌物引起的肺肿瘤发生的阻断剂的潜力 (Morse 等,1995 年)。

安全和危害

属性

IUPAC Name |

4-(3-hydroxy-3-methylbut-1-ynyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-12(2,14)8-7-10-3-5-11(9-13)6-4-10/h3-6,9,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKHCIZTANAAEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC=C(C=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390120 | |

| Record name | 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde | |

CAS RN |

117569-57-0 | |

| Record name | 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B1306457.png)

![2-[(Thiophen-2-ylmethyl)-amino]-ethanol](/img/structure/B1306468.png)

![5-[1-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1306483.png)

![2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol](/img/structure/B1306485.png)

![N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine](/img/structure/B1306498.png)

![[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B1306507.png)